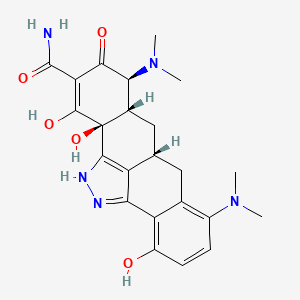![molecular formula C8H16O3 B1170559 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) CAS No. 170114-50-8](/img/new.no-structure.jpg)
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol and an aldehyde in the presence of an acid catalyst to promote the formation of the pyran ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydrogen atoms in the pyran ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]
Uniqueness
Compared to similar compounds, 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
170114-50-8 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
0 |
同义词 |
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



